2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by an imidazo[4,5-b]pyridine core fused with a pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and infections. Its unique structure allows it to interact with biological targets effectively, making it a subject of interest in both academic and industrial research.
The compound can be classified as an imidazo[4,5-b]pyridine derivative, which is known for its diverse biological activities. It is synthesized through various chemical routes that involve the manipulation of its core structure to enhance its pharmacological properties. The molecular formula of this compound is C11H14N4, with a molecular weight of 202.26 g/mol.
The synthesis of 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves several key steps:
The molecular structure of 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can be described using various structural representations:
This structure reveals a fused bicyclic system that contributes to the compound's stability and reactivity.
2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine participates in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents used. For example:
The mechanism of action for 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor for enzymes or receptors involved in critical disease pathways. Its structural features allow it to form hydrogen bonds and π–π interactions with these targets, modulating their activity effectively.
Property | Value |
---|---|
Molecular Formula | C11H14N4 |
Molecular Weight | 202.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties indicate that 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is likely to exhibit good solubility in organic solvents which is beneficial for various applications in organic synthesis and medicinal chemistry.
The compound has several notable applications in scientific research:
The structural design of 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine prioritizes three-dimensional complexity and target engagement efficiency. The imidazo[4,5-b]pyridine core serves as a purine bioisostere, mimicking ATP’s hydrogen-bonding capacity while enhancing metabolic stability [5] [7]. Strategic C2 methylation (as in 2-methyl derivatives) reduces rotational freedom, planarizing the scaffold to improve π-stacking in hydrophobic kinase pockets [5]. Computational analyses (e.g., molecular docking) reveal that N3-pyrrolidinyl substitution enables vectorial projection into deep hydrophobic regions of enzymes like MLK3 or Aurora-A, with the pyrrolidine’s chiral center dictating stereoselective binding [1] [7].
Electronic modulation is critical: Electron-donating groups (e.g., 6-OMe) enhance resonance stability and cellular permeability but may increase metabolic oxidation. Conversely, electron-withdrawing substituents (e.g., 5-CN) improve kinase affinity but reduce solubility [6]. Table 1 summarizes substituent effects on key properties:
Table 1: Electronic Effects of Imidazo[4,5-b]pyridine Substituents
Position | Substituent | Lipophilicity (LogD) | Aqueous Solubility (μM) | Target Affinity Trend |
---|---|---|---|---|
C5 | OMe | +0.8 | +120% | ↓↓ |
C5 | CN | +0.3 | -40% | ↑↑ |
C6 | OMe | +0.9 | +85% | ↑ |
C6 | F | +0.2 | +15% | ↔ |
Data derived from Leishmaniasis SAR studies [6] and kinase inhibitor optimizations [7].
The imidazo[4,5-b]pyridine core is efficiently constructed via Pd-catalyzed heteroannulation, enabling regioselective cyclization under mild conditions. A representative route employs Sonogashira coupling between 5-chloro-3-iodo-2-aminopyridine and terminal alkynes (e.g., TMS-propargyl alcohol), followed by in situ deprotection and cyclization using Pd(PPh₃)₂Cl₂/DABCO [2] [6]. This method achieves >85% yield with <2% regioisomeric impurities – critical for scalability [6].
Optimization challenges include:
Table 2: Optimized Heteroannulation Conditions
Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Pd(PPh₃)₂Cl₂/CuI | DABCO | DMF | 80 | 78 | 98:2 |
Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 110 | 82 | 99:1 |
PdCl₂(dppf)/Copper-free | Et₃N | THF | 65 | 68 | 95:5 |
Adapted from kinase inhibitor syntheses [2] [6].
Late-stage diversification of the core relies on Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SN₍Ar) to install pharmacophores. The C5-chloro substituent in 4,5-dichloro-3-nitropyridin-2-amine (18) acts as a versatile handle for SN₍Ar with pyrrolidines [1] [5]:
Key limitations:
Table 3: C5/C7 Functionalization Efficiency
Reaction Type | Substrate | Reagent | Conditions | Yield (%) |
---|---|---|---|---|
SN₍Ar | 4,5-Dichloro-3-nitropyridin-2-amine | (S)-N-Boc-3-aminopyrrolidine | iPrOH, 90°C, 12 h | 85 |
Suzuki | C5-Pyrrolidinyl-7-iodo-imidazopyridine | 4-Methoxyphenylboronic ester | Pd(OAc)₂, K₂CO₃, 80°C | 92 |
Suzuki | C5-Pyrrolidinyl-7-iodo-imidazopyridine | 2,6-Dimethylphenylboronic acid | Pd(dppf)Cl₂, 100°C | 38 |
Data from kinase inhibitor routes [2] [5].
The stereogenic center at pyrrolidin-3-yl dictates target selectivity and pharmacokinetics. Enantioselective synthesis leverages chiral pool or asymmetric catalysis:
Protecting group strategy:
Steric vs. electronic effects:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5